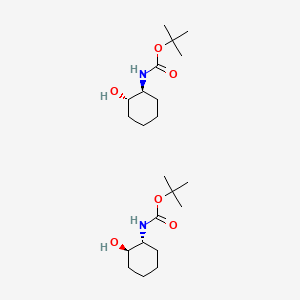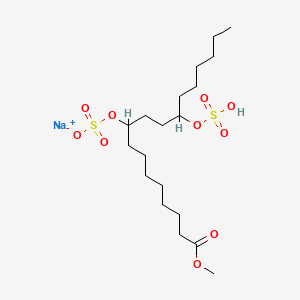
Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate: is a chemical compound with the molecular formula C₁₉H₃₇NaO₁₀S₂ and a molecular weight of 512.61 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial applications, including detergents and emulsifiers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate typically involves the esterification of octadecanoic acid with methanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions include:
Esterification: Octadecanoic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting ester is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and sulfooxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can take place at the sulfooxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products include carboxylic acids and sulfonic acids.
Reduction: Products include alcohols.
Substitution: Products include substituted sulfates and sulfonates.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study membrane proteins and lipid interactions due to its surfactant properties .
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs .
Industry: This compound is widely used in the production of detergents, emulsifiers, and personal care products due to its excellent surfactant properties .
Mecanismo De Acción
The mechanism of action of Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their interaction with water .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: Similar surfactant with an ether linkage in the carbon chain.
Sodium stearate: A surfactant with a similar carbon chain length but different functional groups.
Uniqueness: Sodium 1-methoxy-1-oxo-12-(sulfooxy)octadecan-9-yl sulfate is unique due to its specific combination of functional groups, which provides distinct surfactant properties and makes it suitable for specialized applications in detergents and emulsifiers .
Propiedades
Número CAS |
68856-39-3 |
|---|---|
Fórmula molecular |
C19H37NaO10S2 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
Clave InChI |
VJWJZMKNCNWWBT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
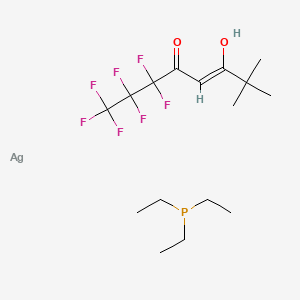
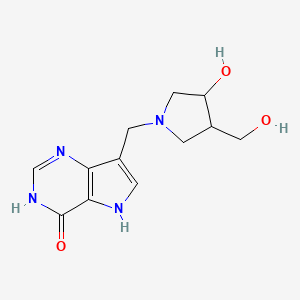
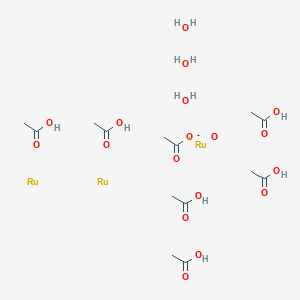
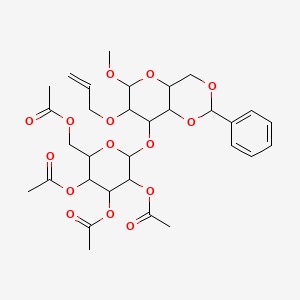
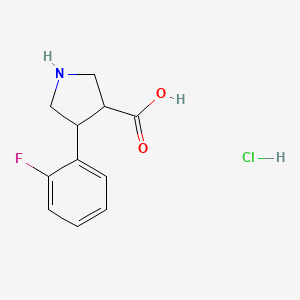
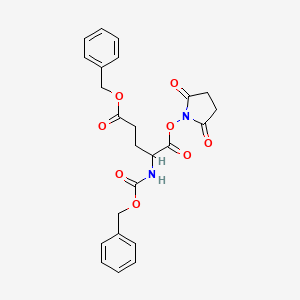

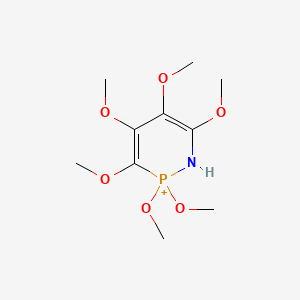
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
